

# 2-(4-Chlorobenzoyl)benzoic acid molecular weight

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## Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)benzoic acid

CAS No.: 60839-51-2

Cat. No.: B7733809

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An In-Depth Technical Guide to **2-(4-Chlorobenzoyl)benzoic Acid**: Properties, Synthesis, Analysis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-(4-Chlorobenzoyl)benzoic acid** (2-CBBA), a pivotal chemical intermediate in the pharmaceutical and polymer industries. The document delineates its core physicochemical properties, with a central focus on its molecular weight and structure. It offers detailed, field-proven methodologies for its synthesis via Friedel-Crafts acylation and outlines robust analytical protocols for quality control, including High-Performance Liquid Chromatography (HPLC) and titration. Furthermore, this guide explores the compound's primary applications as a key starting material for active pharmaceutical ingredients (APIs) and high-performance polymers. Safety protocols, handling procedures, and storage conditions are also detailed to ensure safe and effective utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of 2-CBBA.

## Core Molecular and Physicochemical Properties

**2-(4-Chlorobenzoyl)benzoic acid**, identified by the CAS number 85-56-3, is a dichlorinated aromatic ketone and carboxylic acid.[1][2][3] Its molecular structure, consisting of a benzoic acid moiety substituted at the 2-position with a 4-chlorobenzoyl group, dictates its chemical reactivity and physical characteristics. The precise determination of its molecular weight is fundamental for all stoichiometric calculations in synthesis and quantitative analysis.

The molecular formula of the compound is  $C_{14}H_9ClO_3$ , yielding a molecular weight of 260.67 g/mol .[1][2][3][4] This value is a critical parameter for all experimental and manufacturing protocols.

Table 1: Physicochemical Properties of **2-(4-Chlorobenzoyl)benzoic Acid**

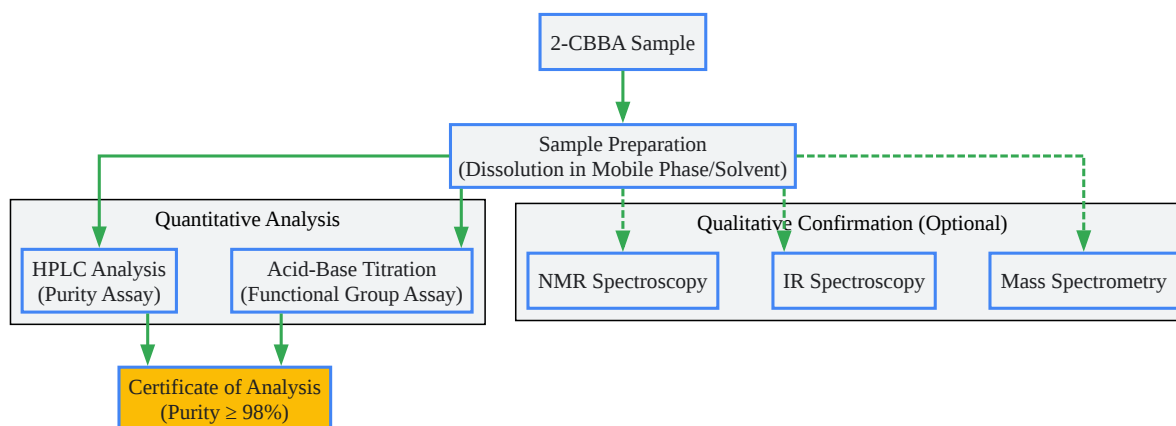
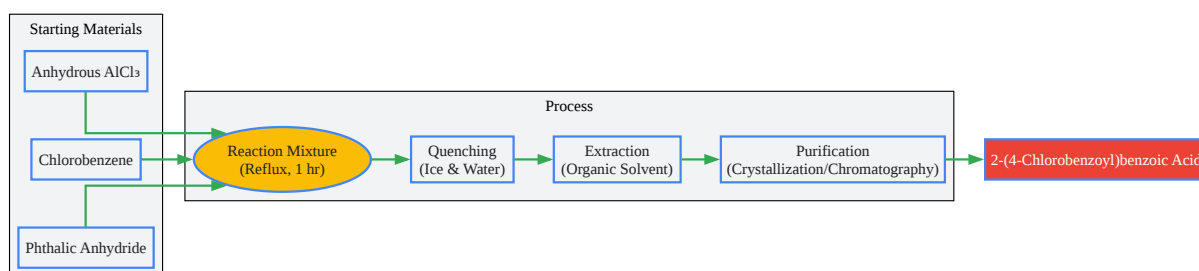
Property	Value	Source(s)
Molecular Weight	<b>260.67 g/mol</b>	[1][2][3][4][5]
Molecular Formula	$C_{14}H_9ClO_3$	[1][2][3][4]
CAS Number	85-56-3	[1][2][3]
Appearance	White to off-white powder/solid	[2][6]
Melting Point	146-150 °C	[2][5][6]
Boiling Point	470.8 ± 30.0 °C (Predicted)	[5][6]
Density	1.357 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5][6]
Purity (Typical)	≥98.0% (by HPLC and Titration)	[2]
Solubility	Soluble in Acetonitrile; Water: 136 mg/L at 20°C	[2][6]

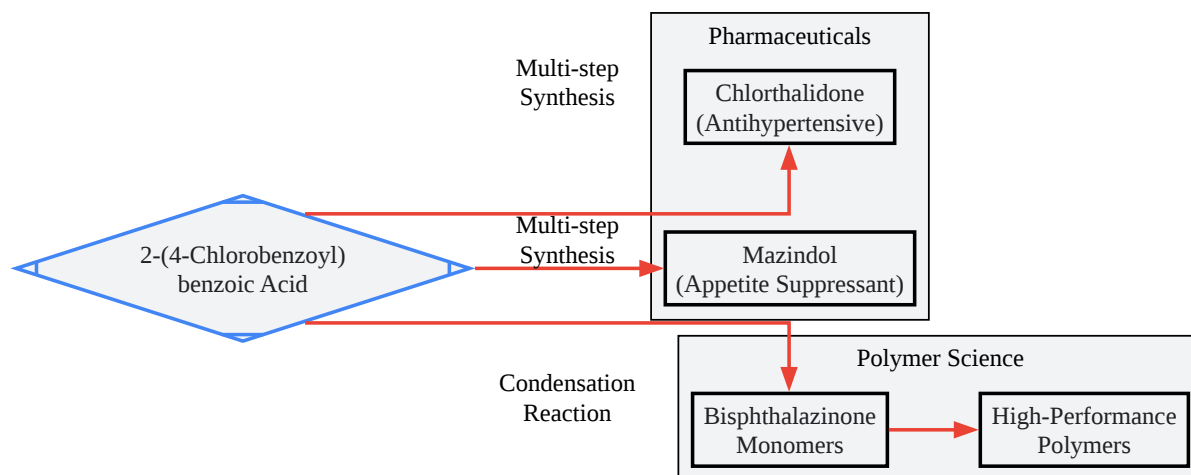
| IUPAC Name | **2-(4-chlorobenzoyl)benzoic acid** |[4] |

## Synthesis Methodology: Friedel-Crafts Acylation

The most common and industrially scalable synthesis of 2-CBBA is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[7][8] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride ( $AlCl_3$ ).

Expertise & Causality: The choice of this pathway is dictated by the high reactivity of the activated acylium ion intermediate generated from phthalic anhydride and  $AlCl_3$ , and the relatively low cost and availability of the starting materials. The reaction is regioselective, with acylation occurring at the ortho position to the carboxylic acid group that forms in situ. Temperature control is critical; the initial addition of  $AlCl_3$  is highly exothermic and requires careful management to prevent side reactions and ensure product quality.





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